6-Methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride

Organocatalysis Acid‑sensitive synthesis Protonation‑state tuning

6-Methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride (CAS 1423027‑13‑7) is a C6‑methyl‑substituted, C2‑carboxyl‑functionalised derivative of the DABCO (1,4‑diazabicyclo[2.2.2]octane) cage. The compound is supplied as a dihydrochloride salt (C₈H₁₆Cl₂N₂O₂, MW 243.13 g mol⁻¹) with typical commercial purities of 95–98 %.

Molecular Formula C8H16Cl2N2O2
Molecular Weight 243.13 g/mol
CAS No. 1423027-13-7
Cat. No. B1429961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride
CAS1423027-13-7
Molecular FormulaC8H16Cl2N2O2
Molecular Weight243.13 g/mol
Structural Identifiers
SMILESCC1CN2CCN1C(C2)C(=O)O.Cl.Cl
InChIInChI=1S/C8H14N2O2.2ClH/c1-6-4-9-2-3-10(6)7(5-9)8(11)12;;/h6-7H,2-5H2,1H3,(H,11,12);2*1H
InChIKeyWLZXURQGVOTGIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic Acid Dihydrochloride – Procurement-Ready Physicochemical Profile


6-Methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride (CAS 1423027‑13‑7) is a C6‑methyl‑substituted, C2‑carboxyl‑functionalised derivative of the DABCO (1,4‑diazabicyclo[2.2.2]octane) cage . The compound is supplied as a dihydrochloride salt (C₈H₁₆Cl₂N₂O₂, MW 243.13 g mol⁻¹) with typical commercial purities of 95–98 % . Its rigid bicyclic framework carries a carboxylic acid handle at the 2‑position and a methyl group at the 6‑position, creating a stereochemically defined scaffold that is structurally distinct from parent DABCO and simpler alkyl‑substituted analogs.

Why 6-Methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic Acid Dihydrochloride Cannot Be Replaced by Generic DABCO Analogs


Generic interchange with parent DABCO, 2‑methyl‑DABCO, or non‑methylated DABCO‑2‑carboxylic acid is precluded by a quantifiable ~1.1‑unit downward shift in conjugate‑acid pKa (1.90 ± 0.40 predicted for the free base vs. 3.0 measured for DABCO) [1], which alters both protonation state and nucleophilic reactivity under common synthetic conditions. Simultaneously, the C6‑methyl group introduces steric bias at the bridgehead nitrogen—electronically modulating N‑methylation kinetics and nucleofugality in quaternisation reactions, as demonstrated across a series of C2‑substituted DABCO frameworks [2]. Together, the carboxyl handle, the dihydrochloride salt form (enhancing aqueous solubility beyond the 400 g L⁻¹ typical of neutral DABCO ), and the stereochemical profile create a property set that cannot be replicated by mixing separate monofunctional building blocks.

6-Methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic Acid Dihydrochloride – Quantitative Differentiation Evidence


Conjugate‑Acid pKa of the Free Base Is 1.1 Units Lower Than Parent DABCO, Enabling Acid‑Sensitive Reaction Compatibility

The conjugate acid of 6‑methyl‑1,4‑diazabicyclo[2.2.2]octane‑2‑carboxylic acid exhibits a computationally predicted pKa of 1.90 ± 0.40 , whereas the first conjugate acid pKa of unsubstituted DABCO is experimentally determined as 3.0 [1]. This represents a ΔpKa of ≈ −1.1, corresponding to the target compound being approximately 12.6‑fold weaker as a Brønsted base. The shift originates from the combined electron‑withdrawing effect of the C2‑carboxylate and the inductive contribution of the C6‑methyl group, consistent with the systematic pKa modulation observed for C2‑substituted 1,4‑diazabicyclo[2.2.2]octanes [2]. For a procurement decision, this means the dihydrochloride salt will maintain a significantly different protonation equilibrium in aqueous or acidic media compared to generic DABCO salts, potentially avoiding side reactions in acid‑labile substrate processing.

Organocatalysis Acid‑sensitive synthesis Protonation‑state tuning

C6‑Methyl Steric Shielding Modulates Bridgehead‑Nitrogen Nucleophilicity Relative to Unsubstituted DABCO‑2‑carboxylic Acid

Mayr’s reactivity database assigns DABCO a nucleophilicity parameter of N = 18.80 with a slope sN = 0.70 in acetonitrile [1]. While direct Mayr parameters are not published for the C6‑methyl‑2‑carboxyl variant, the 6‑methyl substituent introduces steric compression adjacent to the bridgehead nitrogen, which—by analogy with the documented retardation of N‑methylation rates in C2‑substituted 1,4‑diazabicyclo[2.2.2]octanes [2]—is expected to reduce nucleophilic reactivity toward bulky electrophiles by an estimated factor of 2‑ to 5‑fold relative to the non‑methylated DABCO‑2‑carboxylic acid. This steric tuning is absent in 2‑methyl‑DABCO (CAS 1193‑66‑4, which lacks the carboxyl handle) and in DABCO‑2‑carboxylic acid (CAS 363191‑14‑4, which lacks the 6‑methyl group), giving the target compound a unique reactivity window where both electronic deactivation (via ‑COOH) and steric shielding (via ‑CH₃) operate simultaneously.

Structure‑reactivity relationships Nucleophilicity tuning Steric effects

Orthogonal Functionalization Handles Enable Regioselective Library Synthesis Unavailable in Mono‑functional DABCO Analogs

The target compound presents three distinct functional domains: a C2‑carboxylic acid (convertible to amides, esters, or ketones), a bridgehead secondary amine (alkylation, acylation, or quaternisation after neutralisation), and a C6‑methyl group (a stereochemical anchor for diastereoselective transformations). In contrast, DABCO‑2‑carboxylic acid (CAS 363191‑14‑4) provides only the amine and acid handles without the stereodirecting methyl group, while 2‑methyl‑DABCO (CAS 1193‑66‑4) offers only nucleophilic amine reactivity [1]. The dihydrochloride salt form (95–98 % purity ) is bench‑stable, non‑hygroscopic, and directly weighable, eliminating the handling difficulties associated with the hygroscopic free base. The building block is commercially catalogued by Enamine (EN300‑120562) [2] with a molecular weight of 243.13 g mol⁻¹ and a predicted density of 1.28 ± 0.1 g cm⁻³ , enabling precise stoichiometric planning in multi‑step sequences.

Building‑block chemistry Parallel synthesis Medicinal chemistry

6-Methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic Acid Dihydrochloride – Priority Research and Industrial Application Scenarios


Sterically Tuned Organocatalyst for Acid‑Sensitive Morita–Baylis–Hillman and Decarboxylative Couplings

The pKa 1.90 ± 0.40 of the conjugate acid means the free base remains largely unprotonated even at pH 2–3, allowing catalytic activity under conditions that would fully protonate DABCO (pKa1 3.0) and quench its nucleophilicity [1]. Combined with the steric shielding at the bridgehead nitrogen inferred from C2‑substituent studies [2], the compound is well‑suited for Morita–Baylis–Hillman reactions on acid‑sensitive substrates or for decarboxylative acylation protocols where competing protonation of the catalyst must be avoided.

Multifunctional Scaffold for Focused Kinase or GPCR‑Targeted Compound Libraries

With three orthogonal derivatisation handles (‑COOH, bridgehead ‑NH‑, and C6‑CH₃ stereocenter) and a rigid DABCO cage providing defined exit vectors, the compound serves as a privileged core for parallel library synthesis [3][4]. The dihydrochloride salt’s bench stability and straightforward weighing facilitate automated liquid‑handling workflows, while the 98 % purity meets the >95 % threshold typically required for hit‑to‑lead chemistry without additional purification.

Ligand Precursor for pH‑Responsive Metal–Organic Frameworks (MOFs) and Supramolecular Assemblies

The carboxylate group chelates metal nodes, the bridgehead amine can be quaternised to introduce permanent charge, and the 6‑methyl substituent provides a steric probe for pore‑size tuning—three features absent in the prototypical DABCO ligand used in MOFs such as Cu₂(BDC)₂(DABCO) [5]. The ~1.1‑unit pKa downshift relative to DABCO [1] allows pH‑triggered deprotonation under milder acidic conditions, potentially enabling reversible guest‑uptake switching in drug‑delivery‑oriented frameworks.

Quote Request

Request a Quote for 6-Methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.